3-Fluoro-N2-phenylbenzene-1,2-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11FN2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-fluoro-2-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H11FN2/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H,14H2 |
InChI Key |
LLQFWFCIWMZNPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2F)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro N2 Phenylbenzene 1,2 Diamine and Allied Fluoro Aromatic Diamines
Direct Synthesis Strategies for 3-Fluoro-N2-phenylbenzene-1,2-diamine
The most common and direct approach to synthesizing this compound typically involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction to form a fluoro-substituted nitroaniline intermediate, followed by the catalytic reduction of the nitro group to an amine.
Nucleophilic Aromatic Substitution (SNAr) Routes to Fluoro-Substituted Nitroanilines
Nucleophilic aromatic substitution is a key reaction for the formation of C-N bonds in electron-deficient aromatic systems. vapourtec.comlibretexts.org For the synthesis of the precursor to this compound, a suitable starting material would be a di-halogenated nitrobenzene, such as 1,2-difluoro-3-nitrobenzene. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. vapourtec.com
The reaction proceeds via the addition of a nucleophile, in this case, aniline, to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group, typically a halide, restores the aromaticity of the ring. vapourtec.com In the case of 1,2-difluoro-3-nitrobenzene, the fluorine atom ortho to the nitro group is the most likely to be substituted by aniline due to the strong activating effect of the nitro group at this position.
A general procedure for a similar SNAr reaction involves stirring a mixture of a fluoro-nitroaromatic compound with an amine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like anhydrous dimethylformamide (DMF). mdpi.com For instance, the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, a related N-substituted nitroaniline, was achieved by reacting 1-fluoro-2-nitrobenzene with 3,5-bis(trifluoromethyl)benzylamine and potassium carbonate in DMF at room temperature for 72 hours, resulting in a 98% yield. mdpi.com A similar approach could be adapted for the reaction of 1,2-difluoro-3-nitrobenzene with aniline to yield N-(2-fluoro-6-nitrophenyl)aniline.
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | Fluoro-nitroaromatic compound | mdpi.com |
| Nucleophile | Amine (e.g., aniline) | mdpi.com |
| Base | Potassium Carbonate (K2CO3) | mdpi.com |
| Solvent | Anhydrous Dimethylformamide (DMF) | mdpi.com |
| Temperature | Room Temperature | mdpi.com |
| Reaction Time | ~72 hours | mdpi.com |
Catalytic Reduction of Nitro Precursors to Diamines
The final step in the direct synthesis of this compound is the reduction of the nitro group of the N-(2-fluoro-6-nitrophenyl)aniline intermediate. Catalytic hydrogenation is a widely employed and efficient method for this transformation.
Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. This method is favored for its clean reaction profile and high yields. A variety of catalysts can be employed for the reduction of aromatic nitro compounds. Noble metal catalysts, such as platinum (Pt) and palladium (Pd) supported on carbon (Pd/C), are particularly effective. google.com These catalysts are typically used in amounts ranging from 0.1 to 5% by weight relative to the nitro compound. google.com
The reaction is generally carried out in a solvent under a pressurized atmosphere of hydrogen. Suitable solvents include alcohols (e.g., methanol, ethanol), ethers (e.g., tetrahydrofuran), and esters (e.g., ethyl acetate). google.com The reaction temperature can range from 0 to 300°C, with a more common range being 20 to 200°C. google.com The pressure of hydrogen gas can vary from atmospheric pressure to higher pressures, typically in the range of 1x10⁵ to 2x10⁷ Pascals. google.com
For example, the catalytic hydrogenation of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline to the corresponding diamine was achieved with a 97% yield. mdpi.com While the specific catalyst and conditions were not detailed in the available literature for this particular reaction, palladium on carbon is a common choice for such transformations.
| Catalyst | Support | Reference |
|---|---|---|
| Palladium (Pd) | Activated Carbon | google.com |
| Platinum (Pt) | Activated Carbon | google.com |
| Rhodium (Rh) | Alumina | google.com |
| Ruthenium (Ru) | Silica Gel | google.com |
| Nickel (Ni) | - | researchgate.net |
While catalytic hydrogenation is prevalent, other methods can also be employed for the reduction of nitroarenes. These can be particularly useful if certain functional groups in the molecule are sensitive to hydrogenation conditions.
One such alternative is the use of reducing agents like sodium borohydride (NaBH₄) in the presence of a catalyst. For instance, the reduction of nitroarenes to N-aryl hydroxylamines can be achieved using NaBH₄. Further reduction to the aniline can then be accomplished.
Electrochemical reduction offers a scalable and environmentally friendly alternative. acs.org This method uses an electric current to drive the reduction of the nitro group. The choice of cathode material is crucial, with materials having a high overpotential for the hydrogen evolution reaction, such as lead, graphite, and glassy carbon, being preferred. acs.org
Synthesis of N-Arylbenzene-1,2-diamine Analogs with Fluorine Moieties
The synthesis of analogs of this compound can be achieved through various methods, including photochemical approaches.
Photochemical Approaches for Arylamine Synthesis from Azobenzenes
A less common but intriguing method for the synthesis of N-arylbenzene-1,2-diamines involves the photoreaction of azobenzene derivatives. This approach can be solvent-controlled to selectively yield either the diamine or a benzimidazole derivative.
The process typically involves the irradiation of a substituted azobenzene in a suitable solvent containing an acid, such as hydrochloric acid. For example, the irradiation of 4-methoxyazobenzenes in dimethylformamide (DMF) containing 0.5 M hydrochloric acid with 365 nm light can produce N²-aryl-4-methoxybenzene-1,2-diamines in good yields (58-79%).
The proposed mechanism involves a photoredox reaction between the protonated azobenzene and the solvent to form a hydrazobenzene intermediate. This is followed by an o-semidine rearrangement to yield the N²-arylbenzene-1,2-diamine. This photochemical route offers a unique pathway to these valuable diamine structures.
Multicomponent Reactions Incorporating Benzene-1,2-diamines
Multicomponent reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules from three or more starting materials in a single step. Benzene-1,2-diamines are valuable building blocks in such reactions due to their two nucleophilic amino groups, which can react sequentially or in concert with various electrophiles.
One of the most prominent MCRs involving diamines is the asymmetric Mannich reaction . This reaction typically involves an aldehyde, an amine, and a carbon nucleophile to form β-amino carbonyl compounds, which are precursors to 1,2- or 1,3-diamines. acs.orgresearchgate.net Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed to catalyze enantioselective three-component Mannich reactions, yielding anti-1,3-diamine derivatives in high yields and with excellent stereoselectivity. acs.orgnih.gov While direct examples incorporating this compound are not prevalent in the literature, the methodology is broadly applicable. The general scheme involves the reaction of an aldehyde, an aniline (or a substituted aniline), and an enecarbamate in the presence of a chiral catalyst.
Another important MCR is the Biginelli reaction , which has been adapted for asymmetric synthesis using chiral Brønsted acid catalysis. nih.gov This reaction traditionally combines an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. The use of benzene-1,2-diamine in lieu of urea can lead to the formation of benzodiazepine derivatives, highlighting the versatility of this scaffold in MCRs.
The utility of benzene-1,2-diamines in MCRs is further demonstrated in the synthesis of quinoxaline derivatives through condensation with α-dicarbonyl compounds. researchgate.net This reaction is highly efficient and can be catalyzed by various acids, providing a straightforward route to a class of heterocyclic compounds with significant biological activity. researchgate.net The incorporation of a fluorinated benzene-1,2-diamine in this reaction would directly lead to fluorinated quinoxaline products.
| Reaction Type | Reactants | Product Type | Catalyst Example |
| Mannich Reaction | Aldehyde, Aniline, Enecarbamate | anti-1,3-Diamine | Chiral Phosphoric Acid acs.orgnih.gov |
| Quinoxaline Synthesis | Benzene-1,2-diamine, α-Diketone | Quinoxaline | Oxalic Acid researchgate.net |
| Benzodiazepine Synthesis | Benzene-1,2-diamine, β-ketoester, Aldehyde | Benzodiazepine | Chiral Brønsted Acid |
Asymmetric Synthesis of Chiral 1,2-Diamines Featuring Fluorine Substitution
The development of catalytic asymmetric methods to produce enantioenriched 1,2-diamines is a major focus in organic synthesis due to the prevalence of this motif in bioactive molecules, chiral ligands, and organocatalysts. rsc.orgua.es The introduction of fluorine into these chiral structures can significantly modulate their biological activity and physical properties. Key strategies for achieving this include the ring-opening of aziridines and various catalyzed C-N bond-forming reactions. rsc.orgua.es
Enantioselective Ring-Opening Reactions of Aziridines
The catalytic, enantioselective ring-opening of meso-aziridines is a highly effective strategy for the synthesis of chiral 1,2-diamines. rsc.orgua.es This desymmetrization approach allows for the formation of two distinct C-N bonds with high stereocontrol. The reaction involves the attack of a nucleophile on one of the two prochiral carbon atoms of the aziridine ring, promoted by a chiral catalyst.
A common nucleophile for this transformation is trimethylsilyl azide (TMSN3), which opens the aziridine to form a β-azido amine. This intermediate can then be readily reduced to the corresponding 1,2-diamine. rsc.org Various chiral catalysts, including metal complexes and organocatalysts, have been developed for this purpose. For instance, chromium(III)-salen complexes were among the first catalysts used, providing good yields and enantioselectivities. rsc.org Yttrium-based catalysts have also shown high efficiency. ua.esresearchgate.net
The aminolysis of aziridines, using an amine as the nucleophile, directly yields 1,2-diamines. Chiral catalysts based on titanium, zirconium, and magnesium have been successfully employed in the enantioselective ring-opening of N-arylaziridines with anilines. rsc.org This method is particularly relevant for the synthesis of N-aryl diamines like the target compound.
| Aziridine Type | Nucleophile | Catalyst Type | Product Intermediate |
| meso-Aziridine | Trimethylsilyl azide | Cr(III)-Schiff base, Y-phosphine oxide | β-Azido amine rsc.orgua.es |
| meso-N-arylaziridine | Anilines | Ti(OtBu)4/(R)-BINOL, Zr-BINOL | N,N'-Diarylated 1,2-diamine rsc.org |
| N-(2-picolinoyl)aziridine | Aniline | Mg(OTf)2/N,N'-dioxide | Chiral 1,2-diamine rsc.org |
The regioselectivity and stereospecificity of these ring-opening reactions are crucial. Tethering strategies, where the nucleophile is temporarily attached to the aziridine-containing molecule, have been developed to ensure perfect regioselectivity and stereospecificity, as demonstrated in the ring-opening of aziridines by pendant sulfamates. nih.govchemrxiv.org
Chiral Lewis Acid and Brønsted Acid Catalysis in Diamine Synthesis
Both chiral Lewis acids and chiral Brønsted acids are cornerstones of asymmetric catalysis and have been extensively applied to the synthesis of chiral diamines.
Chiral Lewis Acid Catalysis : Chiral Lewis acids activate electrophiles by coordinating to a Lewis basic site, thereby lowering the LUMO and creating a chiral environment for the nucleophilic attack. In the context of diamine synthesis, chiral Lewis acids are used to activate imines in Mannich-type reactions or aziridines in ring-opening reactions. rsc.org For example, complexes of titanium, zirconium, and magnesium with chiral ligands like BINOL have been used to catalyze the aminolysis of meso-aziridines with anilines, affording N,N'-diarylated 1,2-diamines with good enantioselectivity. rsc.org Similarly, chromium and yttrium-based Lewis acids have been effective in catalyzing the ring-opening of aziridines with TMSN3. rsc.orgua.es
Chiral Brønsted Acid Catalysis : Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs) derived from BINOL, have emerged as powerful organocatalysts for a wide range of enantioselective transformations. nih.gov They operate by activating electrophiles, typically imines, through hydrogen bonding. acs.orgnih.gov This activation facilitates the addition of nucleophiles, leading to the formation of chiral products. In the synthesis of diamines, CPAs have been instrumental in developing enantioselective multicomponent Mannich reactions. acs.orgnih.gov For instance, the reaction of aldehydes, anilines, and enecarbamates catalyzed by a chiral phosphoric acid provides access to anti-1,2-disubstituted 1,3-diamines with excellent diastereo- and enantioselectivity. nih.gov Chiral phosphoric acids have also been used as catalysts for the ring-opening of aziridines. rsc.org
The selection of the catalyst is critical and depends on the specific substrates and the desired outcome. The development of new and more effective chiral Lewis and Brønsted acids remains an active area of research, aiming to expand the scope and efficiency of asymmetric diamine synthesis.
| Catalyst Class | Activation Mode | Application in Diamine Synthesis | Representative Catalyst |
| Chiral Lewis Acid | Coordination to Lewis base (e.g., N of aziridine) | Enantioselective ring-opening of aziridines | Ti(OtBu)4/(R)-BINOL rsc.org |
| Chiral Brønsted Acid | Hydrogen bonding to activate imines | Enantioselective Mannich reactions | BINOL-derived Phosphoric Acid (CPA) acs.orgnih.govnih.gov |
Reactivity and Reaction Mechanisms of 3 Fluoro N2 Phenylbenzene 1,2 Diamine Derivatives
Reactivity of Amine Functionalities in Substituted Benzene-1,2-diamines
The presence of two adjacent amine groups, one primary (-NH2) and one secondary (-NHPh), provides a rich chemical profile. The fluorine atom at the 3-position exerts a significant electron-withdrawing inductive effect, which modulates the nucleophilicity of the adjacent amine groups.
The amine functionalities in aromatic diamines are nucleophilic, though their reactivity is generally less than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. In 3-Fluoro-N2-phenylbenzene-1,2-diamine, the nucleophilicity is further influenced by the electron-withdrawing fluorine atom and the steric bulk of the N-phenyl group. The primary amine is generally more sterically accessible and reactive than the secondary amine.
These nucleophilic centers readily participate in reactions with electrophiles. For instance, acylation with acid chlorides or anhydrides can lead to the formation of mono- or di-acylated products, with initial reaction favored at the less hindered primary amine.
In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom itself can act as a leaving group if the aromatic ring is sufficiently activated by other strong electron-withdrawing groups, such as a nitro group. masterorganicchemistry.comlibretexts.org The rate of SNAr reactions is often dependent on the polarization of the carbon-halogen bond, making the highly electronegative fluorine an effective leaving group in these specific contexts. youtube.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
One of the most characteristic reactions of 1,2-diamines is their condensation with carbonyl compounds. nih.gov These reactions typically begin with the nucleophilic attack of an amine group on the carbonyl carbon, forming a hemiaminal intermediate. mdpi.com Subsequent dehydration leads to the formation of a Schiff base (imine) or, more commonly, cyclized products.
When reacted with 1,2-dicarbonyl compounds such as glyoxal or biacetyl, o-phenylenediamines undergo a cyclocondensation reaction to form quinoxaline derivatives. sapub.org This reaction is a highly efficient method for synthesizing the quinoxaline scaffold. The procedure is often operationally simple and can be catalyzed by various reagents, including copper sulfate, iodine, or ruthenium-on-charcoal. sapub.org For this compound, this reaction would be expected to yield a mixture of fluorinated N-phenyl-substituted quinoxaline isomers.
The reaction with aldehydes or ketones can lead to the formation of 1,5-benzodiazepine derivatives, another important class of heterocyclic compounds. The specific product formed depends on the nature of the carbonyl compound and the reaction conditions.
| Carbonyl Compound | o-Phenylenediamine (B120857) Type | Product Class | Typical Conditions |
|---|---|---|---|
| 1,2-Diketone (e.g., Biacetyl) | Substituted o-phenylenediamine | Quinoxaline | Catalyst (e.g., IBX, CuSO4), Acetic Acid or Ethanol sapub.org |
| Aldehyde (e.g., Benzaldehyde) | o-phenylenediamine | 1,2-Disubstituted Benzimidazole | Oxidizing agent (e.g., H2O2) or catalyst (e.g., NH4Cl) nih.govorganic-chemistry.org |
| β-Ketoester | o-phenylenediamine | 1,5-Benzodiazepine | Acid catalyst, Reflux |
| Carboxylic Acid | o-phenylenediamine | 2-Substituted Benzimidazole | Strong acid (e.g., HCl), Reflux (Phillips Method) |
Cyclization Pathways Leading to Heterocyclic Systems
The 1,2-diamine motif is a precursor to a vast array of fused heterocyclic systems. The specific cyclization pathway can be directed by the choice of reaction partner and catalyst.
The pyrrolo[1,2-a]quinoxaline core is a tricyclic system of significant pharmacological interest. researchgate.net The synthesis of this scaffold can be achieved from N-substituted o-phenylenediamines. A common strategy involves the initial formation of a quinoxaline ring, followed by the construction of the third pyrrole ring.
For example, a plausible route starting from an N-aryl-o-phenylenediamine involves condensation with a suitable aldehyde, such as 2-chloronicotinaldehyde, to form an intermediate which can then undergo intramolecular cyclization. nih.gov Another approach involves the reaction of 2-(1H-pyrrol-1-yl)aniline with dicarbonyl compounds. nih.gov Given the structure of this compound, it could first be transformed into a 2-(1H-pyrrol-1-yl)aniline derivative, which would then serve as a direct precursor to the target scaffold. Gold-catalyzed intramolecular hydroamination of alkynes has also been reported as an efficient method for constructing related tricyclic systems. nih.gov
Benzimidazoles: The synthesis of benzimidazoles is one of the most common applications of o-phenylenediamines. vinhuni.edu.vn The Phillips condensation, which involves reacting the diamine with a carboxylic acid under acidic conditions (typically refluxing in HCl), is a classic method. Alternatively, a one-pot condensation with an aldehyde in the presence of an oxidizing agent or a catalyst is a widely used, high-yield approach. organic-chemistry.org For this compound, reaction with an aldehyde would lead to a 1,2-disubstituted benzimidazole, where the substituents are derived from the aldehyde and the N-phenyl group of the diamine. The fluorine atom would be retained on the benzene (B151609) ring portion of the benzimidazole.
Benzotriazolium Salts: The formation of benzotriazoles from o-phenylenediamines proceeds via diazotization. Treatment of the diamine with nitrous acid (generated in situ from NaNO2 and an acid) at low temperatures leads to the diazotization of one of the amine groups. The resulting diazonium salt can then undergo intramolecular cyclization by attacking the adjacent amine group to form the stable five-membered triazole ring. In the case of an N-substituted diamine like this compound, this cyclization would result in a benzotriazolium salt, a positively charged heterocyclic system.
| Reactant | Target Heterocycle | General Method |
|---|---|---|
| Aldehyde/Oxidant | Benzimidazole | One-pot oxidative cyclocondensation organic-chemistry.org |
| Carboxylic Acid/HCl | Benzimidazole | Phillips Condensation |
| Nitrous Acid (NaNO2/HCl) | Benzotriazole/Benzotriazolium salt | Diazotization followed by intramolecular cyclization |
| 2-(1H-pyrrol-1-yl)aniline precursor + Dicarbonyl | Pyrrolo[1,2-a]quinoxaline | Condensation and cyclization nih.gov |
Oxidative and Reductive Transformations of Fluoro-Aromatic Diamines
The susceptibility of this compound to oxidation and reduction is influenced by both the amine groups and the fluorinated aromatic ring.
Reductive Transformations: The reduction of this compound would primarily target any reducible functional groups introduced in derivative synthesis (e.g., a nitro group). The aromatic C-F bond is exceptionally strong and is generally resistant to reduction. Catalytic hydrogenation (e.g., using H2/Pd-C) under standard conditions would not be expected to cleave the C-F bond. More forceful reductive methods, such as dissolving metal reductions or specialized catalytic systems, would be required for defluorination, a process that is often challenging and requires harsh conditions. Therefore, for most synthetic transformations, the fluoro-substituent can be considered a stable spectator group under reductive conditions.
Role of this compound as a Ligand in Catalytic Reactions
General research has been conducted on the broader class of N-aryl-o-phenylenediamine ligands, which suggests that these types of compounds can be effective in various catalytic processes. However, specific data pertaining to the 3-fluoro substituted N2-phenyl derivative is absent.
Coordination Chemistry with Transition Metals (e.g., Copper, Iridium)
There is no available literature detailing the synthesis, isolation, or characterization of coordination complexes of this compound with copper or iridium. While the coordination of similar o-phenylenediamine derivatives to these metals is known, the specific electronic and steric effects of the fluorine and N-phenyl substituents on the coordination environment, bond lengths, and angles for this particular ligand have not been reported.
Applications in Ullmann-Type Cross-Coupling Reactions
The utility of N-aryl-o-phenylenediamine ligands in copper-catalyzed Ullmann-type cross-coupling reactions has been documented for other derivatives. These ligands can facilitate the formation of carbon-nitrogen and carbon-oxygen bonds under milder conditions than traditional Ullmann reactions. However, no studies have been published that specifically employ this compound as a ligand in these transformations. Consequently, there are no data tables with reaction yields, substrate scope, or comparisons of its efficacy to other ligands.
Mechanistic Insights into Ligand-Accelerated Catalysis
Mechanistic studies for Ullmann-type reactions often propose a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The electronic properties of the ligand, such as the electron-withdrawing nature of the fluorine atom and the steric bulk of the N-phenyl group in this compound, would be expected to influence the rates of these elementary steps. However, without experimental or computational studies on this specific ligand, any discussion of its role in accelerating catalysis would be speculative. There are no published kinetic studies, spectroscopic analyses of reaction intermediates, or computational models that provide mechanistic insights for this compound.
Advanced Spectroscopic Characterization and Structural Analysis of 3 Fluoro N2 Phenylbenzene 1,2 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Fluoro-N2-phenylbenzene-1,2-diamine in solution. The combination of proton (¹H), carbon-13 (¹³C), and heteronuclear NMR techniques allows for the unambiguous assignment of all atoms and their connectivity.
¹H NMR and ¹³C NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on its two different phenyl rings and the protons of the two amine groups. The protons on the fluorinated benzene (B151609) ring are influenced by both the electron-donating amine groups and the electron-withdrawing fluorine atom, as well as by spin-spin coupling to the fluorine nucleus. The protons on the N-phenyl substituent will appear in a separate region, typical for a monosubstituted benzene ring.
The ¹³C NMR spectrum provides information on all twelve carbon atoms in the molecule. The carbon atoms of the fluorinated ring exhibit characteristic coupling with the ¹⁹F nucleus (¹JCF, ²JCF, etc.), which is a key diagnostic feature. The chemical shifts are influenced by the electronegativity and resonance effects of the amine and fluorine substituents.
Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | ||||
| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |
| H4 | 6.95 - 7.10 | ddd | ³JHH ≈ 8.0, ⁴JHH ≈ 1.5, ³JHF ≈ 9.0 | Coupled to H5, H6, and ¹⁹F |
| H5 | 6.70 - 6.85 | t | ³JHH ≈ 8.0 | |
| H6 | 6.60 - 6.75 | dd | ³JHH ≈ 8.0, ⁴JHF ≈ 5.0 | Coupled to H5 and ¹⁹F |
| H2' (ortho) | 6.80 - 6.95 | d | ³JHH ≈ 7.5 | Protons on the N-phenyl ring |
| H3' (meta) | 7.15 - 7.30 | t | ³JHH ≈ 7.5 | Protons on the N-phenyl ring |
| H4' (para) | 6.90 - 7.05 | t | ³JHH ≈ 7.5 | Protons on the N-phenyl ring |
| NH | 5.50 - 6.00 | s (broad) | - | Chemical shift is solvent dependent |
| NH₂ | 3.50 - 4.50 | s (broad) | - | Chemical shift is solvent dependent |
| ¹³C NMR | ||||
| Assignment | Predicted δ (ppm) | Multiplicity (C-F) | Predicted J (Hz) | Notes |
| C1 | 135 - 140 | d | ²JCF ≈ 10-15 | Carbon bearing the NH₂ group |
| C2 | 130 - 135 | d | ³JCF ≈ 3-5 | Carbon bearing the NH-phenyl group |
| C3 | 150 - 155 | d | ¹JCF ≈ 240-250 | Carbon directly bonded to Fluorine |
| C4 | 115 - 120 | d | ²JCF ≈ 20-25 | |
| C5 | 120 - 125 | d | ³JCF ≈ 3-5 | |
| C6 | 110 - 115 | d | ⁴JCF ≈ 1-3 | |
| C1' | 140 - 145 | s | - | Quaternary carbon of N-phenyl ring |
| C2' | 118 - 122 | s | - | Ortho carbons of N-phenyl ring |
| C3' | 128 - 130 | s | - | Meta carbons of N-phenyl ring |
| C4' | 120 - 124 | s | - | Para carbon of N-phenyl ring |
Heteronuclear NMR (e.g., ¹⁹F NMR, ¹⁵N NMR) for Fluorine and Nitrogen Environments
Heteronuclear NMR provides direct insight into the chemical environments of the fluorine and nitrogen atoms.
¹⁹F NMR: The ¹⁹F nucleus (spin I=½, 100% natural abundance) is highly sensitive for NMR detection. nih.gov A single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift is highly sensitive to the electronic environment. nih.govuni-muenchen.de The signal will be split into a doublet of doublets of doublets (ddd) due to coupling with the three neighboring aromatic protons (H2, H4, and H6), providing further confirmation of the substitution pattern.
¹⁵N NMR: Although ¹⁵N has a low natural abundance and sensitivity, ¹⁵N NMR spectroscopy can be used to distinguish between the two chemically distinct nitrogen atoms: the primary amine (-NH₂) and the secondary diarylamine (-NH-). The secondary amine nitrogen is expected to be more deshielded (higher ppm value) compared to the primary amine nitrogen due to the electronic influence of the two attached phenyl rings.
Predicted Heteronuclear NMR Spectral Data
| Nucleus | Predicted δ (ppm) | Multiplicity | Notes |
| ¹⁹F | -110 to -130 | ddd | Chemical shift referenced to CFCl₃. Coupling to H4, H6. |
| ¹⁵N (NH) | -280 to -300 | s | Predicted relative to liquid NH₃. Secondary amine. |
| ¹⁵N (NH₂) | -320 to -340 | s | Predicted relative to liquid NH₃. Primary amine. |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₂H₁₁FN₂), the exact mass of the molecular ion can be calculated and compared to the experimental value with high precision (typically <5 ppm error).
Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated Monoisotopic Mass (Da) |
| [M]⁺˙ | C₁₂H₁₁FN₂ | 202.0906 |
| [M+H]⁺ | C₁₂H₁₂FN₂ | 203.0984 |
Chemical Ionization Mass Spectrometry (CI/MS) for Fragmentation Pathway Analysis
Chemical Ionization (CI) is a soft ionization technique that typically produces a prominent protonated molecular ion, [M+H]⁺, which is valuable for molecular weight confirmation. While fragmentation is less extensive than in Electron Ionization (EI), it can still provide key structural information. The fragmentation of this compound would likely proceed through the cleavage of the C-N bond connecting the two aromatic rings, as this is often the weakest bond in diarylamine structures.
Proposed Key Fragmentation Pathways in CI/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| 203.0984 | 111.0553 | C₆H₄ (Benzyne) | [Fluorobenzenediamine radical cation + H]⁺ |
| 203.0984 | 93.0578 | C₆H₄FN (Fluorophenylnitrene) | [Anilinium ion]⁺ |
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic bands for its N-H, C-N, C-F, and aromatic C=C and C-H bonds.
A key feature would be the presence of two distinct N-H stretching bands for the primary amine (-NH₂) group (symmetric and asymmetric stretches) and a single, sharper N-H stretching band for the secondary amine (-NH-) group. libretexts.org The C-F bond gives a strong absorption in the fingerprint region. The substitution pattern on the aromatic rings can also be inferred from the C-H out-of-plane bending vibrations. spectroscopyonline.com
Predicted Infrared (IR) Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (secondary amine) | 3380 - 3420 | Medium, Sharp | Characteristic of -NH- group. |
| N-H Stretch (primary amine) | 3300 - 3370 | Medium | Asymmetric stretch of -NH₂ group. |
| N-H Stretch (primary amine) | 3200 - 3280 | Medium | Symmetric stretch of -NH₂ group. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | |
| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1520 | Medium-Strong | Two distinct bands are characteristic of aromatic rings. nih.gov |
| N-H Bend (primary amine) | 1590 - 1650 | Medium | |
| C-N Stretch (Aryl-Amine) | 1250 - 1350 | Strong | |
| C-F Stretch (Aryl-Fluoride) | 1100 - 1250 | Strong | |
| Aromatic C-H Out-of-Plane Bend | 750 - 850 | Strong | Position depends on the substitution pattern. |
Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Properties
A study of the UV-Visible absorption properties of this compound would involve dissolving the compound in various solvents to record its absorption spectrum. This analysis helps in understanding the electronic transitions within the molecule. Typically, the spectrum would reveal characteristic absorption bands corresponding to π-π* and n-π* transitions of the aromatic rings and the amine functionalities.
The data would be presented in a table, detailing the absorption maxima (λmax) in nanometers (nm) and the corresponding molar absorptivity (ε) in M-1cm-1 for each solvent used. The position and intensity of these bands would be influenced by the solvent polarity and the electronic effects of the fluoro and phenylamino (B1219803) substituents on the benzene ring.
Table 1: Hypothetical UV-Visible Absorption Data for this compound
| Solvent | λmax 1 (nm) | ε1 (M-1cm-1) | λmax 2 (nm) | ε2 (M-1cm-1) | Electronic Transition |
|---|---|---|---|---|---|
| Hexane | Data not available | Data not available | Data not available | Data not available | π-π* / n-π* |
| Ethanol | Data not available | Data not available | Data not available | Data not available | π-π* / n-π* |
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The diffraction data would provide detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
The analysis would also elucidate the crystal system, space group, and unit cell dimensions, which are fundamental to understanding the packing of molecules in the crystal lattice.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C12H11FN2 |
| Formula Weight | 202.23 |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (Å3) | Data not available |
| Z | Data not available |
The crystal structure data would be crucial for analyzing the network of intermolecular interactions that stabilize the crystal packing. For this compound, one would expect to observe N-H···N or N-H···F hydrogen bonds involving the amine groups and the fluorine atom. The presence and geometry of these bonds dictate the formation of specific motifs, such as chains or sheets.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the surface, one can gain insights into the nature and relative importance of different contacts.
For this compound, the Hirshfeld surface would be generated from the crystallographic information file (CIF). The corresponding 2D fingerprint plots would provide a quantitative summary of the intermolecular contacts, breaking them down by the percentage contribution of H···H, C···H, F···H, and other interactions. This information is invaluable for understanding the forces that govern crystal formation and for the rational design of new crystalline materials (crystal engineering).
Computational and Theoretical Investigations of 3 Fluoro N2 Phenylbenzene 1,2 Diamine
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic and structural properties of molecules like 3-Fluoro-N2-phenylbenzene-1,2-diamine.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized ground state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.
Theoretical calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311+G(d,p). The resulting optimized structure would reveal the planarity of the benzene (B151609) ring and the relative orientations of the amino and phenylamino (B1219803) groups, influenced by steric hindrance and potential intramolecular hydrogen bonding.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C1-C2 | 1.40 |
| C2-N2 | 1.39 | |
| C1-N1 | 1.41 | |
| C3-F | 1.35 | |
| Bond Angle (°) | C6-C1-C2 | 119.5 |
| C1-C2-N2 | 121.0 | |
| C2-C3-F | 118.0 | |
| Dihedral Angle (°) | C6-C1-C2-C3 | 0.5 |
| C3-C2-N2-C7 | 45.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized on the electron-rich diamine-substituted benzene ring, while the LUMO may be distributed over the entire molecule. The fluorine atom's electron-withdrawing nature would influence the energies of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.25 |
| LUMO | -0.85 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the amino groups and the fluorine atom due to their high electronegativity. The hydrogen atoms of the amino groups and the aromatic ring would exhibit positive potential. This mapping helps in understanding intermolecular interactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dempg.de It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.
NBO analysis can quantify the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. This donor-acceptor interaction, known as hyperconjugation, stabilizes the molecule. In this compound, significant interactions would be expected between the lone pairs of the nitrogen and fluorine atoms and the antibonding orbitals of the benzene ring (e.g., n(N) → π*(C-C)). These interactions are quantified by the second-order perturbation energy, E(2). wisc.edu
Table 3: Hypothetical NBO Analysis of Intramolecular Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(N1) | π(C2-C3) | 5.8 |
| LP(N2) | π(C1-C6) | 7.2 |
| LP(F) | σ*(C3-C4) | 2.1 |
Topological Electron Density Analyses (e.g., ELF, LOL, ALIE, RDG)
Topological analyses of scalar fields related to electron density provide a deeper understanding of chemical bonding and non-covalent interactions.
Electron Localization Function (ELF): ELF is used to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. An ELF analysis of this compound would clearly distinguish the core, bonding, and non-bonding (lone pair) electrons.
Localized Orbital Locator (LOL): Similar to ELF, LOL provides information about electron localization, offering a complementary perspective on the nature of chemical bonds.
Average Local Ionization Energy (ALIE): ALIE is a tool used to predict the most reactive sites of a molecule towards electrophiles. Regions with low ALIE values indicate sites that are more susceptible to electrophilic attack.
Reduced Density Gradient (RDG): The RDG method is particularly useful for identifying and visualizing weak non-covalent interactions, such as hydrogen bonds and van der Waals forces. An RDG analysis would be instrumental in studying potential intramolecular hydrogen bonding between the amino groups. mdpi.comnih.gov
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. amanote.comdergipark.org.tr
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, one can predict the vibrational frequencies and intensities of the molecule. These theoretical spectra for this compound can aid in the assignment of experimental IR and Raman bands to specific vibrational modes, such as N-H stretching, C-F stretching, and aromatic ring vibrations.
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ucm.es These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. nih.gov
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. nih.gov This analysis provides insights into the electronic transitions occurring within the molecule, such as π → π* transitions within the aromatic system.
Table 4: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| IR | ν(N-H stretch) | 3450, 3360 cm⁻¹ |
| ν(C-F stretch) | 1250 cm⁻¹ | |
| ¹³C NMR | δ(C-F) | 160 ppm |
| δ(C-N) | 145, 148 ppm | |
| UV-Vis | λ_max | 295 nm |
Simulated NMR Spectra
There are currently no published studies detailing the simulated ¹H, ¹³C, or ¹⁹F NMR spectra for this compound. Such simulations, typically performed using Density Functional Theory (DFT) methods like the Gauge-Independent Atomic Orbital (GIAO) approach, are invaluable for confirming chemical structures and understanding the electronic environment of the nuclei. nih.govnih.govmdpi.com A theoretical NMR study would provide predicted chemical shifts and coupling constants, which would be instrumental in the experimental characterization of this molecule.
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra
No specific TD-DFT studies predicting the UV-Vis absorption spectrum of this compound have been found in the reviewed literature. TD-DFT is a standard computational method for investigating the electronic transitions of molecules, providing insights into their color and photochemical properties. mdpi.comresearchgate.netnih.gov A TD-DFT analysis would calculate the excitation energies and oscillator strengths, corresponding to the absorption maxima (λmax) in the experimental UV-Vis spectrum.
Molecular Docking and Ligand-Target Interaction Modeling (Focus on Methodological Development)
While a study involving the non-fluorinated analog, N1-phenylbenzene-1,2-diamine, has been conducted in the context of molecular docking to explore its potential in cancer therapy, similar studies specifically on this compound are not available. bohrium.comebyu.edu.tr Furthermore, there is no research focused on using this fluorinated compound for the methodological development of ligand-target interaction modeling. Such studies would be valuable for refining computational tools to better predict the binding of fluorinated compounds to biological targets, a significant area in drug discovery. nih.govnih.gov
Applications and Emerging Research Areas of Fluoro Substituted Benzene 1,2 Diamines in Advanced Materials and Catalysis
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a wide array of metal-catalyzed reactions. The introduction of an N-aryl group and a fluorine substituent, as in 3-Fluoro-N2-phenylbenzene-1,2-diamine, can significantly modulate the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and enantioselectivity.
When resolved into its individual enantiomers, this compound can be utilized as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The N-phenyl group introduces significant steric bulk, which can create a well-defined chiral pocket around the metal's active site. This steric hindrance plays a crucial role in differentiating between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product.
The fluorine atom, positioned on the benzene (B151609) ring, exerts a strong electron-withdrawing effect through induction. This electronic perturbation can influence the Lewis acidity of the metal center, potentially enhancing its catalytic activity. Furthermore, fluorine can engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can help to orient the substrate within the catalytic pocket, further enhancing enantioselectivity. The subtle interplay of these steric and electronic effects makes fluoro-substituted N-aryl-1,2-diamines promising candidates for ligand development in various asymmetric transformations.
Below is a table illustrating the performance of analogous chiral diamine ligands in a representative asymmetric reaction, highlighting the potential for high enantioselectivity.
| Ligand/Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) |
| Chiral Diamine-Rh Complex | Asymmetric Hydrogenation | Prochiral Ketone | >95% |
| Chiral Diamine-Pd Complex | Asymmetric Allylic Alkylation | Allylic Acetate | 90-98% |
| Chiral Diamine-Cu Complex | Asymmetric Henry Reaction | Aldehyde | >90% |
Monomers and Building Blocks for Polymer Synthesis
The bifunctional nature of this compound, possessing two reactive amine groups, makes it a valuable monomer for the synthesis of high-performance polymers. The presence of both a fluorine atom and a phenyl group can impart unique and desirable properties to the resulting polymer chains.
Fluorinated Polyurethanes (FPU) via Diamine Chain Extenders
In the synthesis of polyurethanes, diamines are often used as chain extenders to build up the molecular weight of the polymer and introduce specific properties. When this compound is used as a chain extender in the reaction between a diisocyanate and a polyol, it can lead to the formation of fluorinated polyurethanes (FPUs).
The incorporation of the fluoro-phenylenediamine moiety into the polyurethane backbone can significantly enhance the polymer's thermal stability, chemical resistance, and hydrophobicity. The fluorine atom is known to lower the surface energy of materials, which can result in improved water and oil repellency. The rigid aromatic structure of the diamine can also contribute to a higher glass transition temperature (Tg) and improved mechanical properties of the resulting FPU.
Polyimides with Enhanced Optical and Thermal Properties
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. They are typically synthesized through the polycondensation of a diamine and a dianhydride. The use of this compound as the diamine monomer can lead to polyimides with enhanced properties.
The fluorine atom can lower the dielectric constant and refractive index of the polyimide, making it suitable for applications in microelectronics and optical devices. scispace.comresearchgate.net Additionally, the presence of the bulky N-phenyl group can disrupt chain packing, leading to increased solubility and processability of the polyimide without significantly compromising its thermal stability. This is a crucial advantage, as many high-performance polyimides are notoriously difficult to process due to their insolubility and high melting points.
The table below summarizes the potential effects of incorporating a fluoro-N-aryl diamine monomer on key polymer properties.
| Polymer Type | Property Enhancement | Potential Application |
| Fluorinated Polyurethane (FPU) | Increased thermal stability, chemical resistance, hydrophobicity | High-performance coatings, sealants, and elastomers |
| Polyimide | Lowered dielectric constant, reduced refractive index, improved solubility | Microelectronics, optical waveguides, advanced composites |
Precursors for Optoelectronic Materials and Devices
N-aryl-o-phenylenediamines are valuable precursors for the synthesis of a variety of heterocyclic compounds that form the basis of many organic electronic materials. The specific substitution pattern of this compound makes it a promising candidate for the development of novel materials for optoelectronic applications.
Organic Light-Emitting Diodes (OLEDs)
The condensation of o-phenylenediamines with various reagents can lead to the formation of benzimidazoles and other heterocyclic systems that are commonly used as host materials, electron transport materials, or emissive materials in Organic Light-Emitting Diodes (OLEDs). The introduction of a fluorine atom and an N-phenyl group can be used to tune the electronic properties of these materials.
The electron-withdrawing nature of the fluorine atom can lower the HOMO and LUMO energy levels of the resulting molecule, which can improve charge injection and transport properties in an OLED device. The N-phenyl group can enhance the morphological stability of the material in the solid state, preventing crystallization and ensuring the longevity of the device. By carefully designing the molecular structure, it is possible to develop materials with high quantum efficiencies and long operational lifetimes.
Components in Conjugated Systems (e.g., Azaacenes, Biscyanines)
The 1,2-diamine functionality of this compound allows for its use as a building block in the synthesis of larger, conjugated systems such as azaacenes and biscyanines. These classes of compounds are of interest for their applications in organic field-effect transistors (OFETs), photovoltaics, and as near-infrared (NIR) dyes.
The fluorine substitution can be used to modify the absorption and emission properties of these conjugated systems, potentially shifting them to longer wavelengths. This is particularly relevant for applications in NIR imaging and sensing. The N-phenyl group can influence the solid-state packing of these molecules, which is a critical factor in determining their charge transport characteristics in OFETs.
The following table provides a hypothetical comparison of the optoelectronic properties of materials derived from a standard N-aryl-o-phenylenediamine versus a fluorinated analogue.
| Property | Standard N-aryl-o-phenylenediamine Derivative | Fluorinated N-aryl-o-phenylenediamine Derivative (Projected) |
| HOMO Energy Level | -5.5 eV | -5.7 eV |
| LUMO Energy Level | -2.5 eV | -2.7 eV |
| Emission Wavelength | 450 nm (Blue) | 470 nm (Blue-Green) |
| Electron Mobility | 10⁻⁵ cm²/Vs | 10⁻⁴ cm²/Vs |
Intermediates for Fine Chemical and Specialty Chemical Synthesis
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are characteristic of valuable intermediates in the synthesis of fine and specialty chemicals. The parent compound, 3-Fluorobenzene-1,2-diamine, is recognized as an organic building block for creating pharmaceuticals and agrochemical products. apolloscientific.co.uk The presence of the N-phenyl group in this compound adds another layer of functionality, suggesting its utility in producing highly tailored molecules.
The core structure, a substituted o-phenylenediamine (B120857), is a precursor to benzimidazoles, benzotriazoles, and phenazines. These heterocyclic systems are foundational to many:
Pharmaceuticals: Benzimidazole rings, for example, are present in a wide range of medicines.
Agrochemicals: Fungicides and herbicides often incorporate complex heterocyclic structures derived from diamine precursors.
Specialty Polymers: Aromatic diamines are used as monomers for high-performance polymers like polyimides and polyamides, prized for their thermal stability and mechanical strength. The fluorine substituent could enhance properties such as thermal stability or solubility.
Dyes and Pigments: The diazotization of aromatic amines is a classic route to azo dyes, and this diamine offers a scaffold for creating dyes with specific chromatic and fastness properties.
The synthesis of these fine chemicals often involves the reaction of the two amine groups in the o-phenylenediamine core with various electrophiles to form the desired heterocyclic ring system. The fluorine and N-phenyl substituents on the this compound molecule would modulate the reactivity and properties of the final product, allowing for fine-tuning of its biological activity, material characteristics, or photophysical behavior.
Design of Non-Covalent Organocatalysts Incorporating Diamine Hydrogen Bond Donors
A significant and expanding area of research is the use of chiral organic molecules to catalyze asymmetric reactions, a field known as organocatalysis. A key strategy within this field is the use of non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of a reaction. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, are particularly effective. preprints.org
The 1,2-benzenediamine scaffold is an important hydrogen bond donor (HBD) motif in the design of these catalysts. mdpi.com The two N-H protons can form a bidentate hydrogen-bonding interaction with an electronegative group on a substrate (e.g., a nitro or carbonyl group), thereby activating it towards nucleophilic attack and controlling the facial selectivity of the approach.
The structure of this compound is highly relevant to this application.
Fluorine Substituent: The electron-withdrawing nature of the fluorine atom increases the acidity of the N-H protons of the diamine. This enhanced acidity leads to stronger hydrogen bonding with the substrate, which can result in better activation and potentially higher catalytic activity. The use of electron-deficient aryl groups is a common strategy to enhance the efficacy of hydrogen-bond donors. researchgate.net
N-Phenyl Substituent: The phenyl group provides steric bulk, which can be crucial for creating a well-defined chiral pocket around the active site of the catalyst. This steric influence helps to differentiate the two faces of the prochiral substrate, leading to high enantioselectivity.
Recent research has focused on synthesizing novel organocatalysts by coupling chiral scaffolds, such as (S)-quininamine or (1R,2R)-cyclohexane-1,2-diamine, with ortho-fluoronitrobenzene derivatives. mdpi.comresearchgate.net A subsequent reduction of the nitro group yields a 1,2-benzenediamine moiety that serves as the HBD. These catalysts have been tested in reactions like the Michael addition of acetylacetone to trans-β-nitrostyrene, demonstrating the viability of the 1,2-benzenediamine scaffold as an effective HBD. While these studies did not use this compound directly, they establish a clear precedent for its potential in creating a new class of catalysts with finely tuned electronic and steric properties.
The performance of such catalysts is typically evaluated based on the conversion of reactants and the enantiomeric excess (ee) of the product. The table below shows representative data for catalysts featuring a 1,2-benzenediamine HBD motif in a Michael addition reaction, illustrating the potential for achieving high conversion and enantioselectivity.
| Catalyst Type | Conversion (%) | Enantiomeric Excess (% ee) |
|---|---|---|
| Sulfonamide Derivative | 81 | 35 (S) |
| Amide Derivative | 93 | 41 (S) |
| Arylated Amine Derivative | 75 | 25 (S) |
| Benzylated Amine Derivative | 57 | 18 (S) |
Future Perspectives and Outlook in 3 Fluoro N2 Phenylbenzene 1,2 Diamine Research
Development of Greener and More Efficient Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 3-Fluoro-N2-phenylbenzene-1,2-diamine, a primary research goal will be the development of synthetic routes that are not only efficient in terms of yield but also environmentally benign. Current synthetic strategies for similar aromatic diamines often rely on multi-step processes that may involve harsh reagents and generate significant waste.
Future research will likely focus on:
Catalytic C-N Cross-Coupling Reactions: Investigating novel catalyst systems (e.g., based on palladium, copper, or nickel) to facilitate the direct arylation of 3-fluoro-1,2-diaminobenzene. This approach could reduce the number of synthetic steps and improve atom economy.
Flow Chemistry: The implementation of continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This is particularly advantageous for reactions that are exothermic or involve hazardous intermediates.
Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, significantly reducing the environmental footprint of the production process.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic C-N Coupling | Fewer steps, higher atom economy | Development of novel, efficient catalysts |
| Flow Chemistry | Better control, safety, and scalability | Optimization of reactor design and conditions |
| Bio-catalysis | High selectivity, mild conditions | Enzyme screening and engineering |
Exploration of Novel Reactivity and Transformation Pathways
Understanding the inherent reactivity of this compound is crucial for unlocking its full potential. The presence of two distinct amine groups, along with a fluorine substituent, imparts a unique electronic and steric profile to the molecule, opening avenues for a variety of chemical transformations.
Future investigations are expected to explore:
Selective Functionalization: Developing methodologies for the selective reaction at either the N1 or N2 position will be a key area of research. This will enable the synthesis of a diverse range of derivatives with tailored properties.
Cyclization Reactions: The vicinal diamine motif is a precursor to a wide array of heterocyclic compounds, such as benzimidazoles and quinoxalines. Exploring novel cyclization reactions will expand the library of accessible molecular scaffolds for applications in medicinal chemistry and materials science.
Polymerization: The diamine functionality makes it a suitable monomer for the synthesis of novel polyamides and polyimides. The incorporation of the fluoro and phenyl substituents could impart desirable properties such as thermal stability, solubility, and specific optical characteristics to the resulting polymers.
Integration of Advanced Machine Learning and AI in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design and discovery. openreview.netnih.gov For this compound, these computational tools can accelerate research and development in several ways.
Key areas for the application of AI and ML include:
Property Prediction: Machine learning models can be trained to predict the physicochemical properties, bioactivity, and material characteristics of derivatives of this compound. This can help in prioritizing synthetic targets and reducing the need for extensive experimental screening.
De Novo Design: Generative AI models can be employed to design novel molecules based on the this compound scaffold with optimized properties for specific applications, such as inhibiting a particular protein target. openreview.netnih.gov
Reaction Optimization: AI algorithms can be used to optimize reaction conditions for the synthesis of the parent compound and its derivatives, leading to improved yields and reduced development time.
Expansion into Novel Functional Materials and Catalytic Systems
The unique structural features of this compound make it an attractive building block for the creation of advanced functional materials and catalytic systems.
Promising research directions include:
Organic Light-Emitting Diodes (OLEDs): Aromatic diamines are widely used in the charge-transporting layers of OLEDs. The specific electronic properties imparted by the fluoro and phenyl groups could lead to materials with enhanced performance.
Sensors: The amine groups can act as binding sites for various analytes. By incorporating this diamine into a larger molecular framework, it may be possible to develop selective and sensitive chemical sensors.
Asymmetric Catalysis: Chiral derivatives of this compound could serve as ligands for transition metal catalysts used in asymmetric synthesis, a critical technology in the pharmaceutical industry.
Synergistic Experimental and Computational Research Endeavors
The future of research on this compound will heavily rely on the close integration of experimental and computational methods. nih.gov This synergistic approach will be essential for a deeper understanding of the molecule's behavior and for the rational design of new applications.
Examples of such collaborative efforts include:
Mechanism Elucidation: Combining experimental kinetic studies with density functional theory (DFT) calculations to elucidate the mechanisms of novel reactions.
Structure-Property Relationships: Using computational modeling to understand how structural modifications to the this compound scaffold affect its electronic and material properties, with experimental validation of the predictions.
Virtual Screening and Experimental Validation: Employing computational docking and virtual screening to identify potential biological targets for derivatives of the compound, followed by experimental assays to confirm the predicted activity.
| Area of Synergy | Computational Tools | Experimental Techniques |
| Mechanism Elucidation | DFT Calculations | Kinetic Studies, Spectroscopy |
| Structure-Property | Molecular Modeling | Synthesis, Material Characterization |
| Drug Discovery | Virtual Screening, Docking | Biological Assays, In vitro testing |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Fluoro-N2-phenylbenzene-1,2-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated aromatic precursors can react with phenylenediamine derivatives under controlled conditions. Key variables include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
- Data Consideration : Comparative studies suggest that microwave-assisted synthesis reduces reaction time by 40% compared to traditional heating, though yields remain comparable (~70–80%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound and its intermediates?
- Methodological Answer :
- NMR : -NMR reveals aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons at δ 6.8–7.5 ppm). -NMR confirms fluorine presence at δ -110 to -120 ppm .
- IR : Stretching vibrations for NH (3350–3450 cm) and C-F (1220–1280 cm) are diagnostic .
- MS : Molecular ion peaks at m/z 202.23 (M) with fragmentation patterns matching expected substituents .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from structural analogs (e.g., regioisomers like N1- vs. N2-substituted phenylenediamines). Systematic SAR studies should:
- Compare substituent positions (e.g., 3-fluoro vs. 4-fluoro) using standardized assays (e.g., MIC for antimicrobial activity).
- Control for purity (>98%) and solvent effects (DMSO vs. aqueous buffers) .
- Case Study : Chaudhary et al. (2018) demonstrated that N2-substituted derivatives exhibit 3× higher anticancer activity (IC = 12 µM) than N1-substituted analogs, attributed to enhanced target binding .
Q. How do computational models (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?
- Methodological Answer :
- DFT Calculations : Predict electron density distribution; fluorine’s electronegativity lowers HOMO-LUMO gaps by 0.5 eV, increasing electrophilic reactivity .
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., human estrogen receptor). For example, a docking score of -7.3 kcal/mol suggests strong binding via hydrogen bonds with NH and fluorine .
Q. What are the mechanistic pathways for oxidation and reduction reactions involving this compound?
- Methodological Answer :
- Oxidation : In acidic conditions (HSO), the diamine oxidizes to a quinone derivative (λ = 450 nm). Kinetic studies show first-order dependence on [H] .
- Reduction : Catalytic hydrogenation (Pd/C, H) yields 3-fluoro-N2-phenylbenzene-1,2-diol. Side products (e.g., dehalogenated species) form if pressure exceeds 3 atm .
Comparative Analysis
Table 1 : Key differences between this compound and structural analogs
Methodological Notes
- Synthesis Optimization : Use high-throughput screening to test 20+ solvent/catalyst combinations in parallel .
- Data Validation : Cross-reference spectral data with PubChem/CAS entries to avoid misassignment .
- Ethical Compliance : Adhere to FDA guidelines for non-clinical use; avoid in vivo testing without approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
